5-(3,5-DIFLUOROPHENYL)FURAN-2-CARBOXYLIC ACID
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Overview
Description
5-(3,5-Difluorophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H6F2O3 and a molecular weight of 224.16 g/mol It is characterized by a furan ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-difluorophenyl)furan-2-carboxylic acid typically involves the reaction of 3,5-difluorobenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Difluorophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction can produce 5-(3,5-difluorophenyl)furan-2-methanol .
Scientific Research Applications
5-(3,5-Difluorophenyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(3,5-difluorophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(3,5-Difluorophenyl)furan-2-carboxylic acid methyl ester: This compound is a methyl ester derivative and has similar chemical properties but different reactivity and solubility.
5-(3,5-Difluorophenyl)sulfamoylfuran-2-carboxylic acid: This compound contains a sulfamoyl group, which imparts different biological activities and chemical reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the furan ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1094322-50-5 |
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Molecular Formula |
C11H6F2O3 |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
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